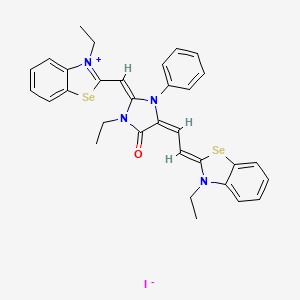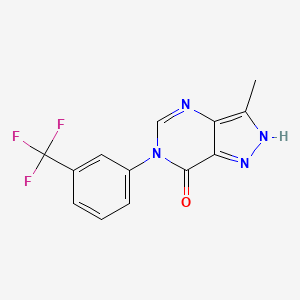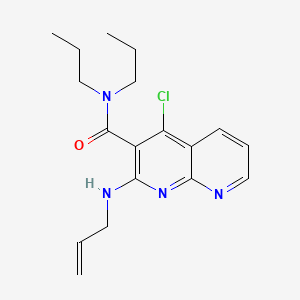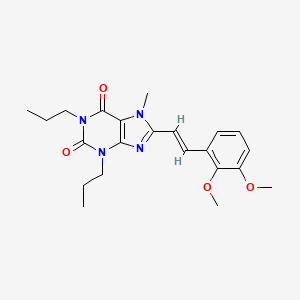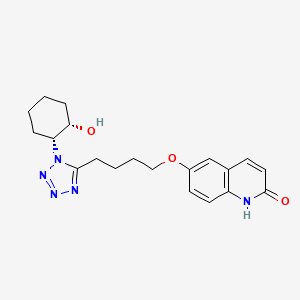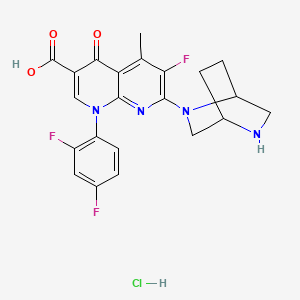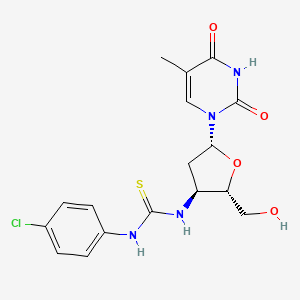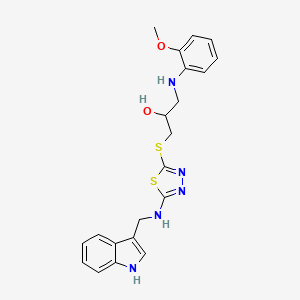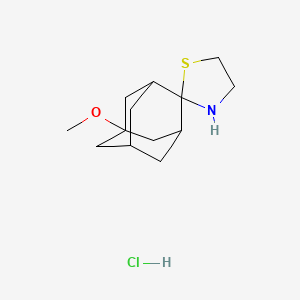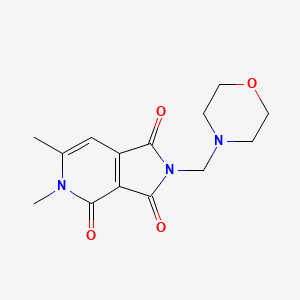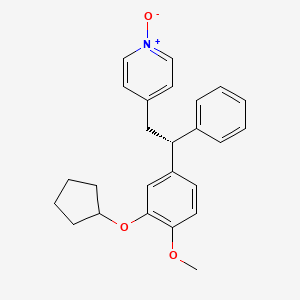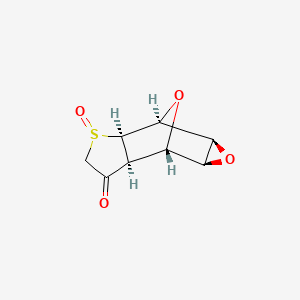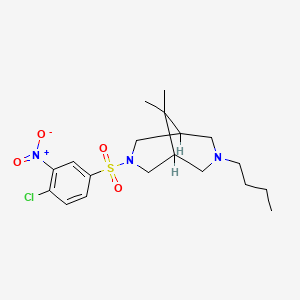
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its fused ring structure, which includes both pyridine and carbazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- can be achieved through several synthetic routes. One common method involves the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. This method has been shown to yield the desired compound with high efficiency and in a relatively short time . The reaction typically involves the cyclization of appropriate precursors under controlled conditions to form the fused ring structure.
Industrial Production Methods
While specific industrial production methods for 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- are not extensively documented, the principles of microwave-assisted synthesis and catalytic cyclization can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
化学反应分析
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine, chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, oxidized forms, and reduced forms of the compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
科学研究应用
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and the development of new materials.
Biology: It has shown promise in biological studies, particularly in its interactions with DNA and proteins.
Industry: The compound’s properties can be harnessed in the development of new industrial materials and processes.
作用机制
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can bind to specific proteins, affecting their activity and leading to various biological effects . These interactions are mediated by the compound’s unique fused ring structure and its ability to form stable complexes with biomolecules.
相似化合物的比较
Similar Compounds
4H-Thieno[3’,2’5,6]pyrido[2,3-a]carbazol-4-one derivatives: These compounds share a similar fused ring structure and have been studied for their anticancer and antioxidant activities.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: This compound is another carbazole derivative with notable biological activities.
Uniqueness
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro- stands out due to its specific ring structure and the presence of both pyridine and carbazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
127040-37-3 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC 名称 |
4,5,6,11-tetrahydropyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C15H12N2O/c18-14-8-6-11-13(16-14)7-5-10-9-3-1-2-4-12(9)17-15(10)11/h1-4,6,8,17H,5,7H2,(H,16,18) |
InChI 键 |
YSMQACWPJKPQJA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=O)N2)C3=C1C4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


